

A Researcher's Guide to Cleavable Linkers for Targeted Drug Release

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Compound of Interest

Compound Name: *diMal-O-CH₂COOH*

Cat. No.: *B12382956*

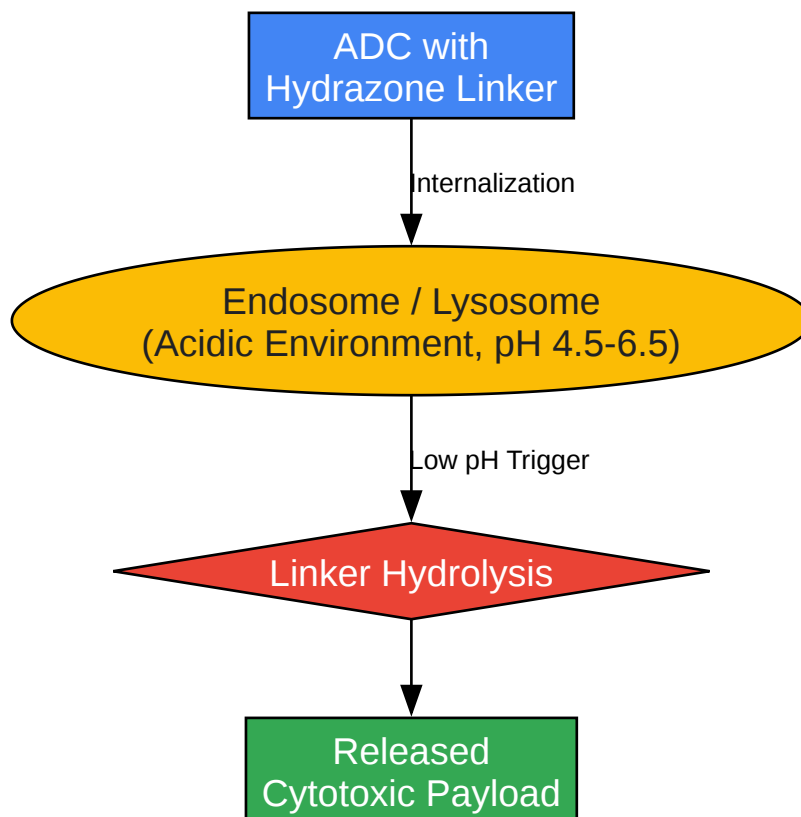
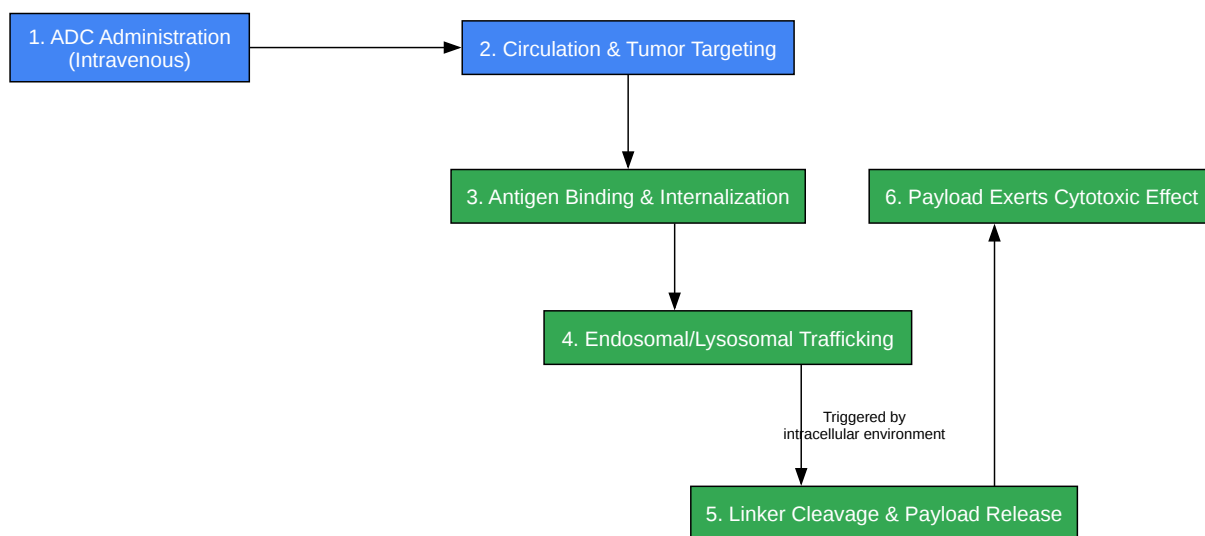
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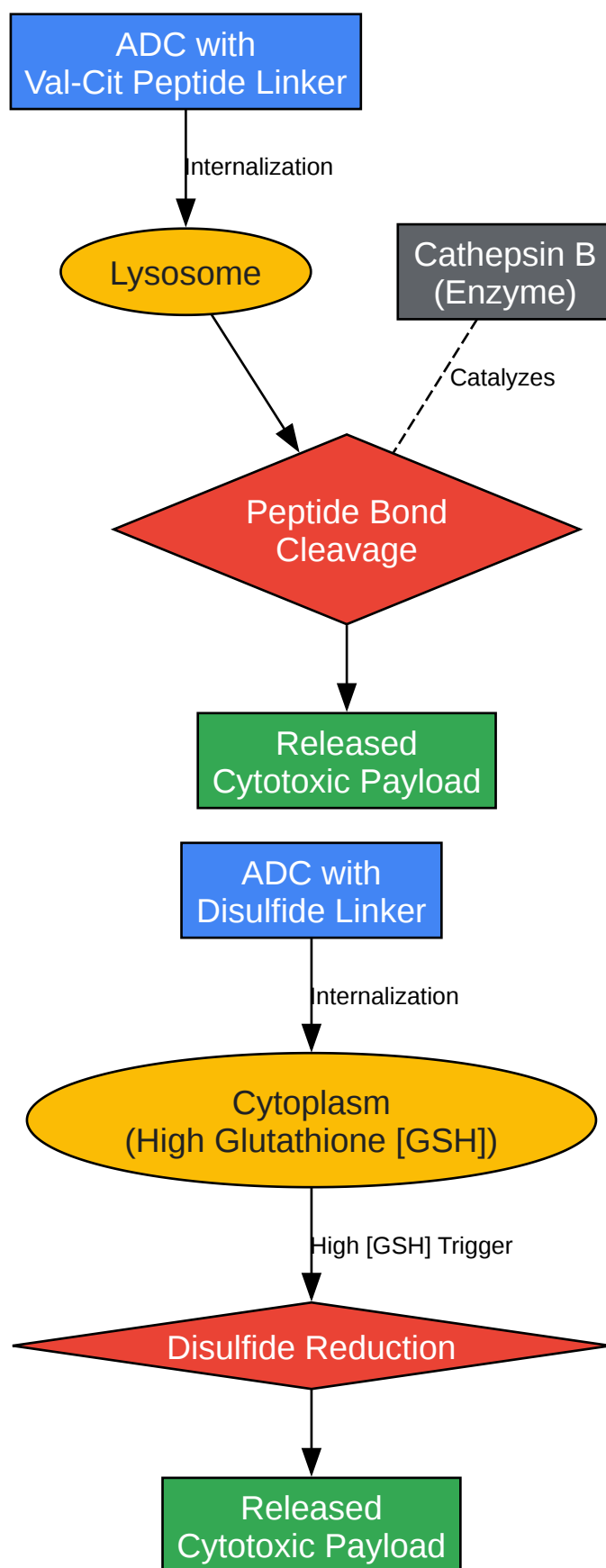
The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index.^[1] Cleavable linkers are designed to remain stable in the bloodstream and release their payload in response to specific triggers within the target cell or tumor microenvironment.^[2]

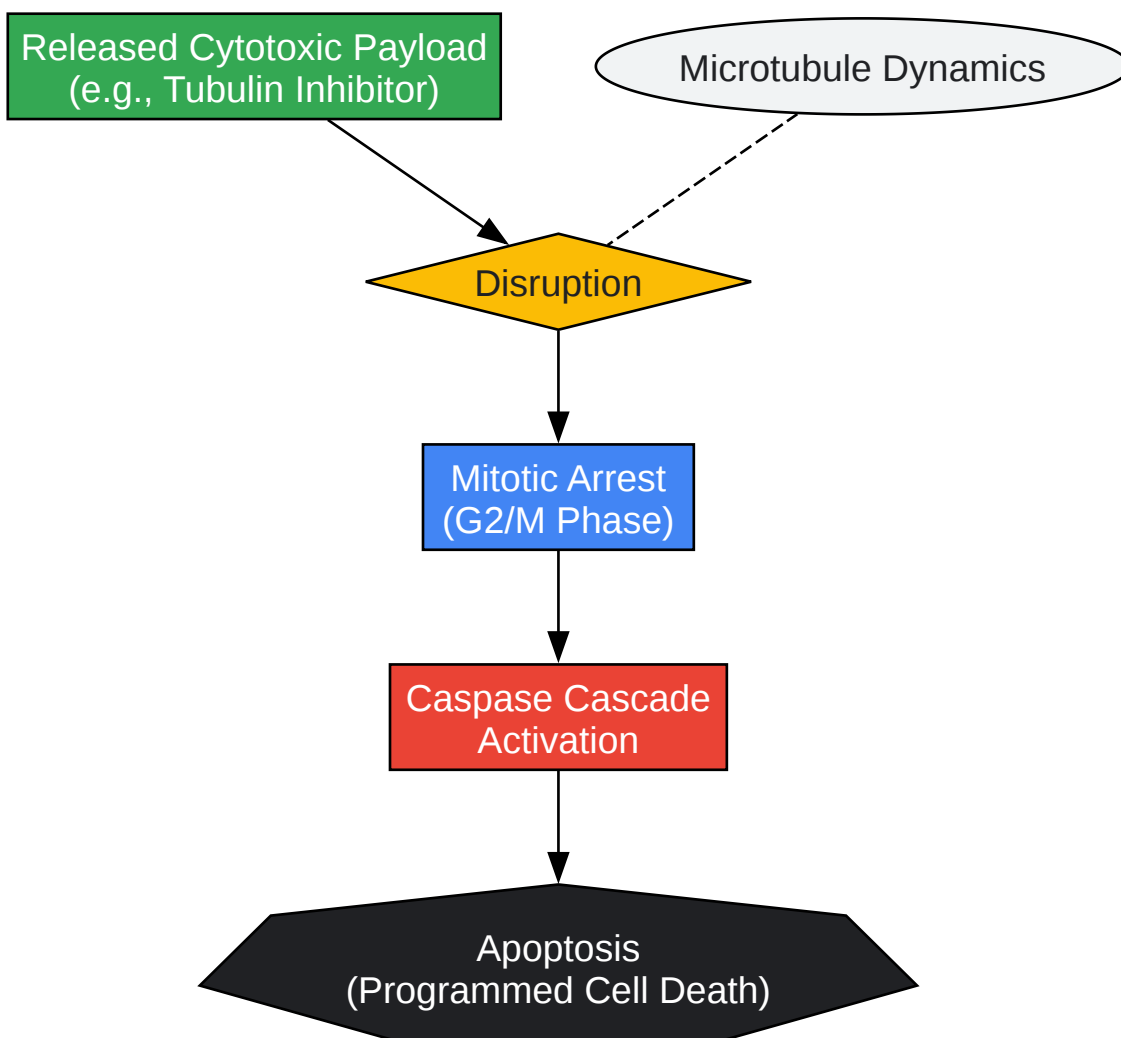
This guide provides an objective comparison of the three primary classes of cleavable linkers—pH-sensitive, enzyme-sensitive, and redox-sensitive—supported by experimental data and detailed methodologies to aid researchers in the rational design of next-generation drug delivery systems.

General Mechanism of Action for Antibody-Drug Conjugates

The typical journey of an ADC from administration to therapeutic action involves several key steps. The ADC circulates in the bloodstream, binds to a specific antigen on the surface of a target cancer cell, and is then internalized, usually into endosomes and lysosomes. Inside the cell, the unique physiological conditions trigger the cleavage of the linker, releasing the cytotoxic payload to induce cell death.







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References

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- 2. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

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